molecular formula C24H26N2O3 B2710602 Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate CAS No. 921579-22-8

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

Cat. No.: B2710602
CAS No.: 921579-22-8
M. Wt: 390.483
InChI Key: BZKZJMJLFBNXRD-UHFFFAOYSA-N
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Description

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidine derivative.

    Ether linkage formation: The quinoline-piperidine intermediate is then reacted with a benzoate ester under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpiperidin-1-yl)quinazoline: This compound also features a piperidine ring linked to a quinoline-like structure.

    4-hydroxy-2-quinolones: These compounds share the quinoline core and have been studied for their pharmaceutical activities.

Uniqueness

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is unique due to the specific combination of the quinoline, piperidine, and benzoate ester moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-17-5-4-14-26(15-17)22-13-12-19-6-3-7-21(23(19)25-22)29-16-18-8-10-20(11-9-18)24(27)28-2/h3,6-13,17H,4-5,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKZJMJLFBNXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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